Cas no 2165874-56-4 (tert-Butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate)

Technical Introduction: tert-Butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate is a chiral bicyclic amine derivative protected with a Boc (tert-butoxycarbonyl) group. Its rigid bicyclo[3.1.0]hexane scaffold and stereochemically defined structure make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active compounds. The Boc group ensures stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is useful in asymmetric synthesis, peptidomimetics, and medicinal chemistry applications, where precise stereocontrol and functional group compatibility are critical. Its well-defined stereochemistry and reactivity profile enhance its utility in constructing complex molecular architectures.
tert-Butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate structure
2165874-56-4 structure
Product Name:tert-Butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate
CAS No:2165874-56-4
MF:C11H20N2O2
MW:212.288702964783
CID:5740022
PubChem ID:135396623
Update Time:2026-03-11

tert-Butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2165874-56-4
    • tert-Butyl((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate
    • rel-tert-Butyl ((1S,2R,5R,6S)-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate
    • tert-butyl ((1S,2R,5R,6S)-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate
    • tert-Butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate
    • Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-8(7)9(6)12/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8-,9+/m1/s1
    • InChI Key: NKLUMVARBVWVMR-BGZDPUMWSA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@@H]1CC[C@]2([H])[C@@]1([H])[C@H]2N

Computed Properties

  • Exact Mass: 212.152477885g/mol
  • Monoisotopic Mass: 212.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.4Ų

tert-Butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate Pricemore >>

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Additional information on tert-Butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate

tert-Butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate: A Comprehensive Overview

The compound tert-butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate, identified by the CAS number 2165874-56-4, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of carbamates, which are widely recognized for their versatility in chemical synthesis and biological activity. The structure of this compound is characterized by a bicyclic framework, specifically a bicyclo[3.1.0]hexane system, which contributes to its unique physical and chemical properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as stereoselective synthesis and asymmetric catalysis. These techniques have not only improved the yield and purity of the compound but also facilitated its application in drug discovery and development processes. The stereochemistry of the compound, denoted by the (1S,2R,5R,6S) configuration, plays a crucial role in determining its biological activity and pharmacokinetic properties.

The bicyclo[3.1.0]hexane moiety is a key structural feature of this compound, contributing to its rigidity and stability. This structural rigidity is particularly advantageous in medicinal chemistry, where such features are often associated with enhanced bioavailability and target specificity. Recent studies have highlighted the potential of this compound as a precursor for the development of novel therapeutic agents targeting various disease states, including neurodegenerative disorders and cancer.

In terms of application, tert-butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate has shown promise in the field of drug delivery systems due to its ability to act as a carrier for bioactive molecules. Its compatibility with various drug delivery platforms has been extensively explored in recent research studies, with findings suggesting improved drug encapsulation efficiency and controlled release profiles.

Moreover, the compound has been utilized in the synthesis of advanced materials with tailored properties for applications in nanotechnology and biomaterials science. Its unique combination of structural rigidity and functional groups makes it an ideal candidate for designing materials with specific mechanical or electronic properties.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of tert-butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate to ensure its sustainable use in industrial processes. Recent research has focused on identifying microbial strains capable of efficiently degrading this compound under various environmental conditions.

In conclusion, tert-butyl ((1S,2R,5R,6S)-rel-6-aminobicyclo[3.1.0]hexan-2-yl)carbamate represents a multifaceted compound with diverse applications across multiple disciplines within chemistry and biology. Its unique structural features and versatile functional groups continue to make it a subject of intense research interest as scientists strive to unlock its full potential for advancing modern science and technology.

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